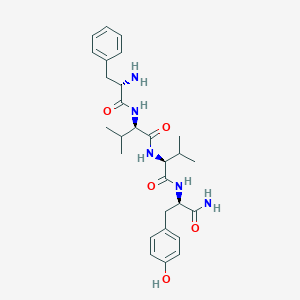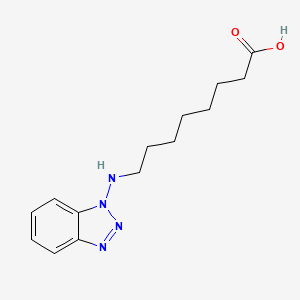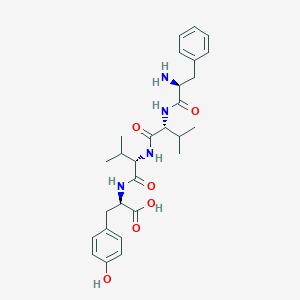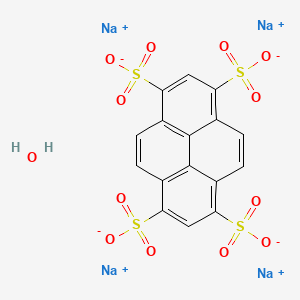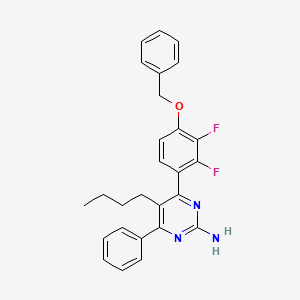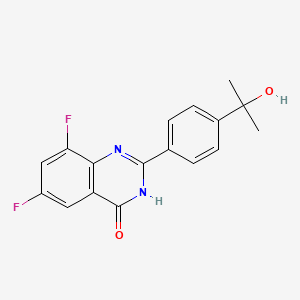
Tankyrase-IN-2
Vue d'ensemble
Description
Tankyrase-IN-2 is an inhibitor of the tankyrases TNKS1 and TNKS2 . It is selective for TNKS1 and TNKS2 over a panel of 10 additional poly (ADP-ribose) polymerases (PARPs) . Tankyrases, also known as tankyrase 1, is an enzyme that in humans is encoded by the TNKS gene . It inhibits the binding of TERF1 to telomeric DNA .
Chemical Reactions Analysis
Tankyrases are involved in various cellular functions, such as telomere homeostasis, Wnt/β-catenin signaling, glucose metabolism, and cell cycle progression . In these processes, Tankyrases regulate the interactions and stability of target proteins by poly (ADP-ribosyl)ation .
Applications De Recherche Scientifique
Cancer Treatment
Tankyrase, a member of the poly (ADP-ribose) polymerase family, mediates Wnt signal transduction and has emerged as a new molecular target for the therapy of different kinds of cancer . Inhibition of tankyrase has risen as an appealing strategy for the discovery of novel anticancer drugs .
Role in Wnt Signaling Pathway
Tankyrase plays a significant role in the Wnt signaling pathway. The Wnt/β-catenin signaling functions significantly in a wide scope of biological events, such as the upkeep of genomic stability, transcriptional control, energy metabolism, and apoptosis .
Role in Telomere Maintenance
Tankyrase was discovered as a positive regulator of telomerase due to its implication in the releasing from telomeres and degradation of TRF1 .
Role in Cell Cycle Homeostasis
Tankyrase enzymes participate in the process of poly-ADP-ribosylation of different target proteins which leads to ubiquitin-mediated proteasomal degradation. Their functions include cell cycle homeostasis, primarily in mitosis .
Role in Insulin Signaling
Tankyrase enzymes are also involved in insulin signaling, particularly GLUT4 translocation .
Antibody Development
Antibodies that detect Tankyrase 2 can be used in several scientific applications, including Western Blot, Immunocytochemistry, and Immunohistochemistry .
Mécanisme D'action
Target of Action
Tankyrase-IN-2 is a selective, potent, and orally active inhibitor of tankyrase . Its primary targets are Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) . These enzymes belong to the poly (ADP-ribose) polymerase (PARP) family and participate in the process of poly-ADP-ribosylation of different target proteins . This leads to ubiquitin-mediated proteasomal degradation . Tankyrases are involved in the pathophysiology of many diseases, especially cancer .
Mode of Action
Tankyrase-IN-2 interacts with its targets, TNKS1 and TNKS2, and inhibits their activity . This results in the prevention of poly-ADP-ribosylation of different target proteins . The inhibition of this process disrupts the ubiquitin-mediated proteasomal degradation, thereby stabilizing the target proteins .
Biochemical Pathways
Tankyrases play a crucial role in several biochemical pathways. They are major activators of the Wnt/β-catenin signaling pathway . They mediate the poly-ADP-ribosylation (PARylation) of AXIN1 and AXIN2, two key components of the beta-catenin destruction complex . Poly-ADP-ribosylated target proteins are recognized by RNF146, which mediates their ubiquitination and subsequent degradation . This process is crucial for the regulation of the Wnt/β-catenin signaling pathway .
Pharmacokinetics
Tankyrase-IN-2 has been reported to have favorable physicochemical profile and pharmacokinetic properties . .
Result of Action
The inhibition of tankyrases by Tankyrase-IN-2 disrupts the Wnt/β-catenin signaling pathway . This can lead to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment . Furthermore, tankyrases are also involved in insulin signaling, particularly GLUT4 translocation . Thus, the inhibition of tankyrases could potentially impact insulin signaling as well .
Action Environment
The action, efficacy, and stability of Tankyrase-IN-2 can be influenced by various environmental factors. It’s important to note that the effectiveness of Tankyrase-IN-2 can vary depending on the specific cellular environment and the presence of other interacting proteins .
Orientations Futures
Propriétés
IUPAC Name |
6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c1-17(2,23)10-5-3-9(4-6-10)15-20-14-12(16(22)21-15)7-11(18)8-13(14)19/h3-8,23H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBYLOWAINBPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tankyrase-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



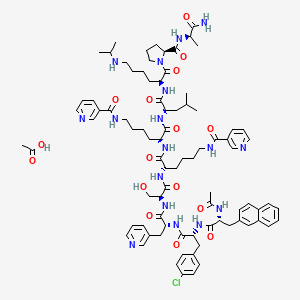
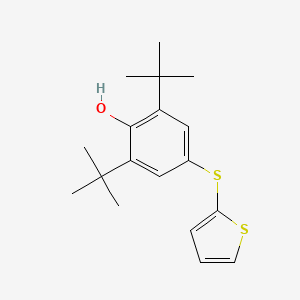
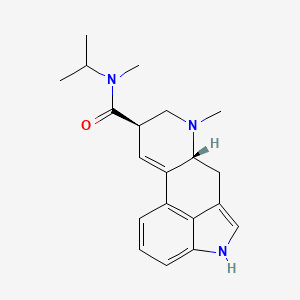
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
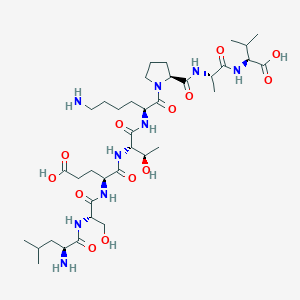
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)
